molecular formula C14H11NO B6375529 2-Cyano-4-(4-methylphenyl)phenol CAS No. 253679-12-8

2-Cyano-4-(4-methylphenyl)phenol

Cat. No.: B6375529
CAS No.: 253679-12-8
M. Wt: 209.24 g/mol
InChI Key: NVVNLARETVSHNU-UHFFFAOYSA-N
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Description

2-Cyano-4-(4-methylphenyl)phenol is an organic compound with the molecular formula C14H11NO and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to a biphenyl structure, where one of the phenyl rings is substituted with a methyl group (-CH3). It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Cyano-4-(4-methylphenyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of p-chlorotoluene with magnesium powder in tetrahydrofuran to form a Grignard reagent, which is then reacted with o-chlorobenzonitrile in the presence of a catalyst such as manganese chloride . This method enhances the catalytic efficiency and improves the conversion rate, making it suitable for industrial production.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process typically includes steps such as purification and crystallization to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(4-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(4-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the cyano group can undergo nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-Cyano-4-(4-methylphenyl)phenol can be compared with other similar compounds, such as:

The unique combination of the cyano and hydroxyl groups in this compound, along with the methyl substitution, distinguishes it from these related compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

2-hydroxy-5-(4-methylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-2-4-11(5-3-10)12-6-7-14(16)13(8-12)9-15/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVNLARETVSHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684614
Record name 4-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253679-12-8
Record name 4-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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